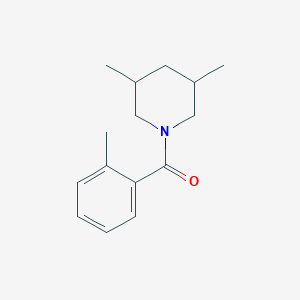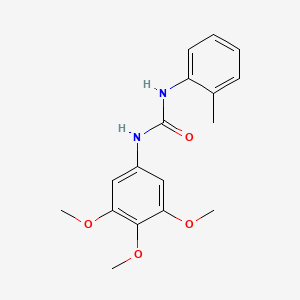
3,5-dimethyl-1-(2-methylbenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-1-(2-methylbenzoyl)piperidine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a piperidine derivative that is commonly used as a building block in the synthesis of various organic compounds.
作用機序
The exact mechanism of action of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine is not fully understood. However, studies suggest that 3,5-dimethyl-1-(2-methylbenzoyl)piperidine may exert its pharmacological effects through the modulation of various neurotransmitter systems, including the opioid, serotonin, and adrenergic systems. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to bind to the mu-opioid receptor and exhibit agonist activity, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to exhibit various biochemical and physiological effects. In animal studies, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to reduce pain sensitivity, decrease inflammation, and prevent seizures. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
3,5-dimethyl-1-(2-methylbenzoyl)piperidine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has a high purity and stability, which makes it a reliable and consistent reagent for use in experiments. However, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has some limitations, including its low solubility in water and its potential to form insoluble precipitates in certain reaction conditions.
将来の方向性
There are several future directions for the research and development of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine. One potential area of research is the development of new 3,5-dimethyl-1-(2-methylbenzoyl)piperidine derivatives with improved pharmacological properties. Additionally, the potential use of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine as a precursor in the synthesis of new bioactive compounds should be explored. Finally, the mechanism of action of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine should be further elucidated to better understand its pharmacological effects and potential therapeutic applications.
Conclusion:
In conclusion, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine is a piperidine derivative that has gained significant attention in scientific research due to its unique properties. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been used as a precursor in the synthesis of various bioactive compounds, including piperidine alkaloids and opioid receptor ligands. While there are limitations to the use of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine in lab experiments, its potential as a therapeutic agent and precursor for new drug development warrants further research.
合成法
3,5-dimethyl-1-(2-methylbenzoyl)piperidine can be synthesized through the reaction of 2-methylbenzoyl chloride with piperidine in the presence of a base. The reaction yields 3,5-dimethyl-1-(2-methylbenzoyl)piperidine as a white crystalline solid with a melting point of 85-87°C. The purity of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
科学的研究の応用
3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been used as a precursor in the synthesis of various bioactive compounds, including piperidine alkaloids and opioid receptor ligands.
特性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-8-12(2)10-16(9-11)15(17)14-7-5-4-6-13(14)3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZTUIRGKSHRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidino)(2-methylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)


![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4967787.png)
![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)
![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)